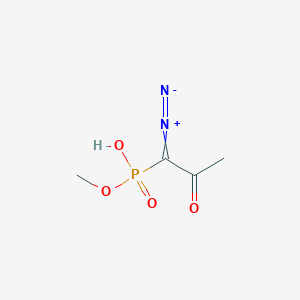
Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate (TBAC) is an organic compound that has been used in a variety of scientific research applications. TBAC is a fluorinated azetidine-1-carboxylate that contains a tert-butyl group. It is a relatively new compound that has been studied for its potential applications in organic synthesis and drug discovery. TBAC has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids : Azetidine-2-carboxylic acid (Aze) analogs, including Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate, have been synthesized for use as tools to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- Functionalization and Cycloaddition Reactions : The compound has been involved in reactions with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).
- Building Block for Amino Alcohols and Polyamines : It serves as a potential building block in the synthesis of cyano dihydroxyethyl aziridine, which is a precursor for various amino alcohols and polyamines (Jähnisch, 1997).
Application in Drug Synthesis
- Synthesis of Bifunctional tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : This compound is valuable for its potential use in synthesizing novel compounds that access chemical space complementary to piperidine ring systems, indicating its role in the development of new drugs (Meyers et al., 2009).
- Synthesis of Protected 3-haloazetidines : It's used in the synthesis of protected 3-haloazetidines, which are key intermediates in the preparation of high-value azetidine-3-carboxylic acid derivatives. These derivatives are increasingly important in pharmaceutical compounds (Ji, Wojtas & Lopchuk, 2018).
- Synthesis of 7-Azetidinylquinolones as Antibacterial Agents : Research has focused on the preparation of novel antibacterial quinolones and naphthyridones containing azetidine substituents, indicating the use of tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate in developing new antibacterial agents (Frigola et al., 1993).
Biochemical and Biological Research
- Synthesis of Proline Analogue for Uptake Studies : The compound has been synthesized for use in the study of proline metabolism and the study of protein conformation in various organisms (Verbruggen, van Montagu & Messens, 1992).
Propriétés
IUPAC Name |
tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h7-8H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUFPXRFMIHHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B1434712.png)



![Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1434718.png)




![1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1434728.png)
